methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the indole and thiazole intermediates through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the amide bond would yield an amine derivative .
Scientific Research Applications
Methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazole ring can modulate enzyme activity. The compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Indole derivatives with potential anticancer properties.
Uniqueness
Methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combination of an indole moiety, a thiazole ring, and a methoxy group, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler indole or thiazole derivatives .
Biological Activity
Methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Indole moiety : Known for various pharmacological properties.
- Thiazole ring : Associated with antimicrobial and anti-inflammatory activities.
- Carboxylate group : Plays a role in solubility and receptor interactions.
Research indicates that the compound may exert its effects through multiple mechanisms:
- Antioxidant Activity : Thiazole derivatives have been shown to possess antioxidant properties, which can help mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
- Antidiabetic Potential : Some thiazole derivatives have been linked to improved insulin sensitivity and lipid profiles in diabetic models, indicating that this compound may also have similar effects .
In Vitro Studies
In vitro studies assessing the biological activity of related thiazole compounds have shown:
- Cell Viability : Compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
In Vivo Studies
In vivo studies using animal models have provided insights into the compound's pharmacological effects:
- Diabetes Model : In an animal model of Type 2 Diabetes Mellitus (T2DM), administration of a thiazole derivative led to significant improvements in glucose levels and lipid profiles. The treatment resulted in decreased serum triglycerides and cholesterol levels while enhancing antioxidant enzyme activities like superoxide dismutase (SOD) .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives:
- Diabetes Management : A study demonstrated that a thiazole derivative significantly reduced hyperglycemia and improved insulin sensitivity in STZ-induced diabetic rats over a four-week treatment period. Histopathological analysis showed restoration of pancreatic islet morphology, indicating protective effects on pancreatic beta-cells .
- Anticancer Activity : Another study reported that similar compounds induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting potential for cancer therapy .
Summary of Findings
Biological Activity | Observations |
---|---|
Antioxidant | Significant reduction in oxidative stress markers |
Anti-inflammatory | Decreased pro-inflammatory cytokines in models |
Antidiabetic | Improved glucose metabolism and lipid profiles |
Anticancer | Induction of apoptosis in various cancer cell lines |
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-11-16(17(23)25-3)20-18(26-11)19-15(22)8-10-21-9-7-12-13(21)5-4-6-14(12)24-2/h4-7,9H,8,10H2,1-3H3,(H,19,20,22) |
InChI Key |
XCXPFOSGULFJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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